molecular formula C16H14ClN7 B2358036 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile CAS No. 339110-61-1

2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile

Cat. No.: B2358036
CAS No.: 339110-61-1
M. Wt: 339.79
InChI Key: LUXHROLGPZZXIX-UHFFFAOYSA-N
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Description

2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with amino, chloro, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: The initial step involves the formation of the pyridine ring with appropriate substituents.

    Introduction of the piperazinyl group: This step involves the reaction of the pyridine derivative with piperazine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperazinyl group enhances its binding affinity, while the chloro and amino groups contribute to its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyridine: Similar structure but lacks the piperazinyl group.

    2,6-Pyridinedicarbonitrile: Similar core structure but lacks the amino and piperazinyl groups.

    6-Chloro-2-pyridinamine: Similar structure but lacks the piperazinyl and dicarbonitrile groups.

Uniqueness

2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperazinyl group enhances its potential as a ligand, while the chloro and amino groups provide sites for further chemical modification.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN7/c17-13-2-1-3-14(21-13)23-4-6-24(7-5-23)16-12(10-19)8-11(9-18)15(20)22-16/h1-3,8H,4-7H2,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXHROLGPZZXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C(=N3)N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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